11-Epicortisol

Endocrinology Receptor Pharmacology Macrophage Biology

For glucocorticoid receptor (GR) studies, using an inappropriate control like cortisol itself introduces confounding receptor activation. 11-Epicortisol (11α-cortisol) is the scientifically validated, biologically inert negative control-its C11α epimerization prevents GR binding, enabling unambiguous attribution of effects to target engagement. - Definitive GR-negative control: Inert in glucocorticoid bioassays; use to isolate specific, receptor-mediated outcomes. - Critical analytical reference: Resolve cortisol/11-Epicortisol interference in HPLC/LC-MS/MS methods; serves as Hydrocortisone EP Impurity M for stability-indicating assays. - Supply assurance: High-purity (≥95%) lots available; custom synthesis for bulk scales.

Molecular Formula C21H30O5
Molecular Weight 362.5 g/mol
CAS No. 566-35-8
Cat. No. B121238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Epicortisol
CAS566-35-8
Synonyms11α,17,21-Trihydroxypregn-4-ene-3,20-dione;  11-Isocortisol;  11α,17,21-Trihydroxypregn-4-ene-3,20-dione;  11α,17,21-Trihydroxypregnen-4-en-3,20-dione;  11α,17α,21-Trihydroxy-4-pregnene-3,20-dione;  11α,17α,21-Trihydroxyprogesterone;  11α-Cortisol;  11α-Epi
Molecular FormulaC21H30O5
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
InChIInChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1
InChIKeyJYGXADMDTFJGBT-MKIDGPAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Epicortisol: Biologically Inert Cortisol Epimer for Research


11-Epicortisol (CAS 566-35-8), also known as 11α-cortisol, is a stereoisomer of the primary glucocorticoid hormone cortisol [1]. The compound is a 21-hydroxysteroid where the hydroxyl group at the C11 position is in the alpha (α) configuration, in contrast to the beta (β) configuration found in biologically active cortisol [1]. This specific epimerization at C11 is the sole structural difference between the two molecules and is the primary determinant of 11-epicortisol's drastically reduced biological activity, making it a critical reference standard and research tool in endocrinology and analytical chemistry [1].

Stereochemical Identity 11α-Hydroxy epimer of cortisol; C11 stereochemistry defines biological inertness
Research Context Biologically inactive glucocorticoid control; analytical reference standard
Selection Logic Select when a cortisol-epimer negative control or impurity standard is required

Why 11-Epicortisol Cannot Be Substituted


Substituting 11-epicortisol with cortisol or other glucocorticoid analogs is not scientifically valid due to the profound functional differences dictated by stereochemistry at the C11 position. While cortisol is a potent glucocorticoid that binds and activates the glucocorticoid receptor (GR) , the 11α-hydroxy epimer, 11-epicortisol, is functionally inert in this regard. Research demonstrates that this single stereochemical inversion renders 11-epicortisol essentially inactive in glucocorticoid bioassays, making it a uniquely valuable tool for distinguishing specific receptor-mediated effects from non-specific ones [1]. Furthermore, its similar physicochemical properties to cortisol create a significant risk of analytical interference in non-targeted assays. Therefore, for any study requiring a biologically inactive cortisol control or a high-purity reference standard for analytical method validation, generic substitution is impossible, and only authentic 11-epicortisol will suffice.

Target
11-Epicortisol (inactive epimer)
Common Substitute
Cortisol or other glucocorticoids
Receptor Activity
Cortisol binds GR; 11-epicortisol shows negligible binding. Substitution may confound receptor-specific interpretation.
Enzyme Induction
Cortisol induces methionine adenosyltransferase; 11-epicortisol does not. Using active analogs may introduce gene-expression artifacts.
Analytical Interference
Near-identical physicochemical properties create co-elution risk in non-targeted assays; 11-epicortisol reference required for method selectivity.

Quantitative Evidence: 11-Epicortisol vs. Cortisol


Negligible GR Binding vs. Cortisol

In a competitive receptor binding assay using intact macrophages, 11-epicortisol demonstrated negligible affinity for the glucocorticoid receptor (GR). In stark contrast to cortisol, which competed effectively for [3H]dexamethasone binding, 11-epicortisol 'competed very little' [1]. This functional difference, rooted in the C11 stereochemistry, confirms 11-epicortisol's utility as a biologically inactive control.

GR Binding
Head-to-head
11-epicortisol: competed very little Cortisol: competed effectively with [3H]dexamethasone
Supports inactive-control selection for receptor studies
In vitro macrophage binding assay; context-dependent
Endocrinology Receptor Pharmacology Macrophage Biology

Ineffective MAT Enzyme Induction vs. Cortisol

In a study assessing the induction of hepatic methionine adenosyltransferase in adrenalectomized rats, treatment with 11-epicortisol was found to be completely 'ineffective in raising the hepatic level of this enzyme' [1]. This is in direct contrast to cortisol and other glucocorticoids, which potently induce enzyme activity, demonstrating the strict stereochemical requirements for glucocorticoid-mediated gene expression.

Enzyme Induction
Head-to-head
11-epicortisol: ineffective Cortisol & other glucocorticoids: potent inducers
Confirms inertness for gene-expression control studies
In vivo adrenalectomized rat model; data to verify
Hepatology Enzyme Induction Steroid Specificity

Chromatographic Separation from Cortisol

Due to their nearly identical chemical properties, 11-epicortisol and cortisol are challenging to separate. However, specific analytical methods have been validated to achieve this. Microthin-layer chromatography has been demonstrated as an effective technique for separating these two isomers, providing a critical tool for the quality control of hydrocortisone pharmaceuticals and research samples [1].

Chromatographic Separation
Reported method
Microthin-layer chromatography resolves 11-epicortisol from cortisol
Supports method validation for cortisol purity assessment
TLC on Silufol plates; solvent-system dependent
Analytical Chemistry Method Validation Quality Control

Key Applications of 11-Epicortisol


Biologically Inactive Control for GR Studies

11-Epicortisol is essential for any study investigating glucocorticoid receptor (GR) pharmacology. As demonstrated by its inability to compete with dexamethasone for GR binding, it serves as a definitive negative control to distinguish specific receptor-mediated effects from non-specific steroidal actions [1]. Its use ensures that observed effects from test compounds can be reliably attributed to GR engagement. (Source: Section 3, Evidence_Item 1)

Analytical Method Validation for Cortisol Quantification

The nearly identical properties of 11-epicortisol and cortisol make it a prime candidate for causing analytical interference. Therefore, 11-epicortisol is a critical reference standard for developing and validating selective analytical methods, such as HPLC, LC-MS/MS, and TLC, for the accurate quantification of cortisol in pharmaceutical formulations and biological matrices [2]. (Source: Section 3, Evidence_Item 3)

Negative Control for Enzyme Induction Studies

In research focused on glucocorticoid-induced enzyme expression (e.g., in hepatocyte models), 11-epicortisol provides a reliable negative control. As shown by its failure to induce methionine adenosyltransferase, it allows researchers to confidently attribute increases in enzyme activity or gene expression to the transcriptional actions of active glucocorticoids, rather than to non-specific stress responses [3]. (Source: Section 3, Evidence_Item 2)

Pharmaceutical Impurity Profiling and Quality Control

For manufacturers and quality control laboratories dealing with hydrocortisone (cortisol) drug substance or product, 11-epicortisol is a critical impurity standard (commonly listed as Hydrocortisone EP Impurity M). Its presence can indicate epimerization of the active pharmaceutical ingredient. Therefore, a high-purity 11-epicortisol reference standard is indispensable for developing stability-indicating assays and ensuring the quality and purity of cortisol-based pharmaceuticals.

Application
Selection Property
Validation Focus
GR receptor studies
Epimer-specific inactivity
Receptor-binding negative-control context
Analytical method validation
Cortisol co-elution risk
Chromatographic selectivity review
Enzyme induction studies
Transcriptional inertness
Gene-expression negative-control context
Pharmaceutical impurity research
Cortisol epimer identity
Stability-indicating assay development

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